molecular formula C7H14O3 B8776782 2-Hydroxypropyl butyrate CAS No. 29592-95-8

2-Hydroxypropyl butyrate

Cat. No.: B8776782
CAS No.: 29592-95-8
M. Wt: 146.18 g/mol
InChI Key: QXXGFEMAULVMST-UHFFFAOYSA-N
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Description

2-Hydroxypropyl butyrate (CAS RN: 66470-91-5; EC No: 266-373-9) is a hydroxy ester synthesized via the reaction of aliphatic polyhydric alcohols with butyric acid derivatives. It is characterized by the molecular formula C₇H₁₄O₃, consisting of a propyl backbone with a hydroxyl group at the 2-position and a butyrate ester moiety. Key properties include a boiling point of 74–76°C at 1 mmHg and a synthesis yield of 64% under optimized conditions . This compound is used in polymer chemistry and material science, particularly in derivatives like cellulose acetate butyrate (CAB), where its ester groups influence structural ordering in thin films . Commercial suppliers list synonyms such as 1,2-Propanediol 1-butyrate and 2-Hydroxypropyl butanoate .

Properties

CAS No.

29592-95-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-hydroxypropyl butanoate

InChI

InChI=1S/C7H14O3/c1-3-4-7(9)10-5-6(2)8/h6,8H,3-5H2,1-2H3

InChI Key

QXXGFEMAULVMST-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(C)O

density

0.990-0.998 (20°)

physical_description

Clear colourless liquid;  Mild fruity ethereal aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Boiling Point Trends : 2-Hydroxypropyl butyrate has a higher boiling point than 2-hydroxyethyl butyrate due to its longer alkyl chain, but lower than 2,3-dihydroxypropyl butyrate, which benefits from additional hydroxyl group interactions .

Synthetic Efficiency : The yield of this compound (64%) is moderate compared to 2,3-dihydroxypropyl butyrate (69%), suggesting that additional hydroxyl groups may stabilize intermediates during synthesis .

Material Science Applications: Unlike BuPC, which exhibits cholesteric ordering in films, this compound itself is more commonly used as a monomer or plasticizer.

Functional Diversity: Menthyl butyrate (a cyclohexyl ester) and 2-hydroxypropyl heptanoate highlight the versatility of butyrate derivatives in non-polymeric applications, such as flavors or cosmetics .

Reactivity and Functional Group Analysis

  • Ester Reactivity : this compound’s hydroxyl group enhances nucleophilic reactivity, making it suitable for further functionalization (e.g., amidation or esterification). This contrasts with BuPC, where the hydroxyl groups are part of a cellulose backbone, limiting their accessibility .
  • Hydrophilicity : Compared to 2-hydroxyethyl butyrate, the propyl backbone of this compound reduces water solubility, favoring organic-phase reactions.

Q & A

Q. What are the established synthetic pathways for 2-hydroxypropyl butyrate, and how do reaction conditions influence esterification efficiency?

  • Methodological Answer : this compound is synthesized via esterification of butyric acid with propylene glycol. Key factors include:
  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) optimize yield .
  • Molar ratios : A 1:2 molar ratio of butyric acid to propylene glycol minimizes unreacted substrates.
  • Temperature control : Reactions at 60–80°C balance efficiency and thermal degradation .
  • Purification : Vacuum distillation or column chromatography removes byproducts.
    Table 1 : Synthetic Conditions Comparison
CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄708592
Lipase B507895

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer :
  • GC/MS : Identifies butyrate esters via retention time (RT: ~28.12 min) and mass fragments (m/z 71 for butyrate) .
  • NMR : ¹H NMR confirms ester linkages (δ 4.1–4.3 ppm for –OCH₂–; δ 0.9–1.3 ppm for butyrate methyl) .
  • FTIR : Peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C–O ester) validate structure .

Advanced Research Questions

Q. How does this compound interact with polymeric delivery systems, and what challenges arise in maintaining ester bond stability?

  • Methodological Answer :
  • Polymeric micelles : Block copolymers (e.g., poly(N-(2-hydroxypropyl) methacrylamide)) encapsulate butyrate via hydrophobic interactions. Stability depends on:
  • pH sensitivity : Ester bonds hydrolyze in alkaline conditions (pH > 8), releasing butyrate .
  • Kinetic studies : Monitor degradation using HPLC to track butyrate release rates .
  • Challenges : Premature hydrolysis in the gastrointestinal tract limits bioavailability. Solutions include enteric coatings or crosslinked micelles .

Q. What contradictions exist in the literature regarding butyrate’s dual role in immune regulation and carcinogenesis?

  • Methodological Answer :
  • Pro-tumor effects : N-bis(2-hydroxypropyl)nitrosamine (DHPN), a nitrosamine derivative, induces thyroid/kidney tumors in rats at high doses (100–500 mg/kg) .
  • Anti-inflammatory effects : Butyrate suppresses NF-κB signaling in immune cells (e.g., T-cells), reducing cytokines like TNF-α .
  • Resolution : Dose and context matter. Low-dose butyrate (≤50 µM) promotes gut homeostasis, while chronic high doses (≥100 µM) may trigger oxidative stress .

Q. How can researchers design in vivo studies to evaluate tissue-specific butyrate distribution and metabolism?

  • Methodological Answer :
  • Radiolabeling : Use ¹⁴C-butyrate tracers to quantify uptake in gut, liver, and adipose tissue via scintillation counting .
  • Metabolomics : LC-MS/MS detects butyrate metabolites (e.g., acetyl-CoA) in tissue homogenates .
  • Model selection : Mice with gut microbiota depletion (antibiotic-treated) vs. wild-type controls clarify host-microbe contributions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on butyrate’s impact on metabolic health?

  • Methodological Answer :
  • Variable models : Rodent studies show butyrate enhances insulin sensitivity, but human trials exhibit heterogeneity due to:
  • Dose differences : 5–20 g/day in humans vs. 1–5% dietary intake in mice .
  • Microbiome composition : Firmicutes/Bacteroidetes ratios influence butyrate production .
  • Experimental design : Short-term vs. long-term supplementation alters outcomes. Standardized protocols (e.g., CONSORT guidelines) improve reproducibility .

Key Research Gaps

  • Butyrate’s segment-specific effects in the gut : Limited data on concentration gradients across duodenum, jejunum, and colon .
  • Mechanistic clarity : Unresolved signaling pathways (e.g., HDAC inhibition vs. GPCR activation) require single-cell RNA sequencing .

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